molecular formula C12H14N2S2Si B8594233 4-(Methylthio)-7-((trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidine

4-(Methylthio)-7-((trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidine

Cat. No. B8594233
M. Wt: 278.5 g/mol
InChI Key: IWFFEKPOSMLNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)-7-((trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C12H14N2S2Si and its molecular weight is 278.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylthio)-7-((trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylthio)-7-((trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Methylthio)-7-((trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidine

Molecular Formula

C12H14N2S2Si

Molecular Weight

278.5 g/mol

IUPAC Name

trimethyl-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]silane

InChI

InChI=1S/C12H14N2S2Si/c1-15-12-11-10(13-8-14-12)9(7-16-11)5-6-17(2,3)4/h7-8H,1-4H3

InChI Key

IWFFEKPOSMLNGX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CSC2=C1N=CN=C2SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Bromo-4-(methylthio)thieno[3,2-d]pyrimidine (3 g, 11.49 mmol) was dissolved in acetonitrile (30 mL) and then bis(triphenylphosphine)palladium(II) dichloride (204 mg, 0.29 mmol), CuI (76 mg, 0.40 mmol), dicyclohexylamine (2.5 mL, 12.64 mmol) and ethynyltrimethylsilane (3.2 mL, 22.98 mmol) were added thereto. The reaction mixture was treated with N2 gas for 15 minutes and stirred at 80° C. for 14 hours. The reaction mixture was cooled to room temperature, filtered using Celite and washed with ethyl acetate (50 mL). The filtrate was washed with brine and concentrated by drying with MgSO4. The resulting mixture was purified by silica gel chromatography (ethyl acetate/hexane=1:9˜2:8) to obtain the title compound (2.1 g, 65% yield) as a yellowish solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
204 mg
Type
catalyst
Reaction Step Three
Name
Quantity
76 mg
Type
catalyst
Reaction Step Three
Yield
65%

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